molecular formula C19H20BrN3O3 B2451011 1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-92-9

1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2451011
CAS RN: 894020-92-9
M. Wt: 418.291
InChI Key: OQNQXZHOBFVDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRD73954, is a small molecule inhibitor that has been widely used in scientific research to investigate the function of various proteins and enzymes. This compound has shown significant potential in the field of drug discovery and development, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Crystallography and Structural Analysis

Crystal Structure of Metobromuron The compound showcases its importance in crystallography, where its structural analysis reveals insights into intermolecular interactions. The study by Kang et al. (2015) on metobromuron, a phenylurea herbicide, illustrates the dihedral angle between the urea group and the bromophenyl ring, contributing to our understanding of molecular geometry and interactions within crystals. This information is crucial for the design of new herbicides and understanding their mode of action at the molecular level (Kang, Kim, Kwon, & Kim, 2015).

Pharmacology and Biochemistry

Inhibitors of Glycolic Acid Oxidase The compound's utility extends into pharmacology, where derivatives are explored for their inhibitory effects on enzymes like glycolic acid oxidase (GAO), as demonstrated by Rooney et al. (1983). Such studies contribute to the development of therapeutic agents against conditions like Primary Hyperoxaluria, a rare kidney stone disease caused by the overproduction of oxalate (Rooney, Randall, Streeter, Ziegler, Cragoe, Schwam, Michelson, Williams, Eichler, Duggan, Ulm, & Noll, 1983).

Neuroscience

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption In neuroscience, the compound's derivatives are pivotal in studying the orexin-1 receptor mechanisms in compulsive food consumption, providing insights that could lead to new treatments for binge eating disorders and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Research

Antimicrobial Evaluation of Novel Imidazole Ureas Research by Rani et al. (2014) on novel derivatives showcases the antimicrobial potential of such compounds, indicating their significance in developing new antimicrobial agents against resistant strains of bacteria and fungi (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Anticancer Agents

New Series of Anticancer Agents Furthermore, the compound's relevance in oncology is highlighted through its role in the synthesis and evaluation of new anticancer agents, where derivatives exhibit significant antiproliferative effects on various cancer cell lines, pointing towards their potential as therapeutic agents in cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3/c1-12-8-13(6-7-17(12)20)21-19(25)22-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNQXZHOBFVDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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